5-Bromo-2-cyclopropylpyridine-3-carboxylic acid
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Overview
Description
5-Bromo-2-cyclopropylpyridine-3-carboxylic acid is an organic compound with the molecular formula C9H8BrNO2 and a molecular weight of 242.07 g/mol . This compound is characterized by a bromine atom at the 5th position, a cyclopropyl group at the 2nd position, and a carboxylic acid group at the 3rd position of the pyridine ring . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyclopropylpyridine-3-carboxylic acid typically involves the bromination of 2-cyclopropylpyridine-3-carboxylic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane . The reaction mixture is stirred at a specific temperature until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-cyclopropylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols or aldehydes.
Scientific Research Applications
5-Bromo-2-cyclopropylpyridine-3-carboxylic acid is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyclopropylpyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxylic acid group play crucial roles in binding to the active sites of target molecules, thereby modulating their activity. The cyclopropyl group may contribute to the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropylpyridine-3-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and binding properties.
5-Chloro-2-cyclopropylpyridine-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.
5-Bromo-2-methylpyridine-3-carboxylic acid: Contains a methyl group instead of a cyclopropyl group, affecting its steric and electronic properties.
Uniqueness
5-Bromo-2-cyclopropylpyridine-3-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions, and the cyclopropyl group, which provides steric hindrance and stability. These features make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-bromo-2-cyclopropylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-6-3-7(9(12)13)8(11-4-6)5-1-2-5/h3-5H,1-2H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XULICKGKHMOJFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=N2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1601026-05-4 |
Source
|
Record name | 5-bromo-2-cyclopropylpyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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